Cas no 898786-17-9 (methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate)

Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate is a versatile organic compound with significant applications in pharmaceutical and agrochemical research. It exhibits potent bioactivity and high purity, making it an ideal building block for the synthesis of novel compounds. Its unique structure and chemical properties contribute to its effectiveness in various chemical reactions, offering researchers a reliable starting material for drug discovery and development.
methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate structure
898786-17-9 structure
Product Name:methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate
CAS No:898786-17-9
MF:C13H11NO4S
MW:277.295742273331
MDL:MFCD07699478
CID:880997
PubChem ID:24723758
Update Time:2025-06-20

methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate
    • Methyl 5-(2-methoxynicotinoyl) thiophene-2-carboxylate
    • AKOS016019122
    • Methyl5-(2-methoxynicotinoyl)thiophene-2-carboxylate
    • DTXSID90642170
    • methyl 5-(2-methoxynicotinoyl)thiophene-2-carboxylate
    • MFCD07699478
    • 898786-17-9
    • MDL: MFCD07699478
    • Inchi: 1S/C13H11NO4S/c1-17-12-8(4-3-7-14-12)11(15)9-5-6-10(19-9)13(16)18-2/h3-7H,1-2H3
    • InChI Key: FXJDQKHAHYYUQZ-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=CC=C1C(C1=CC=CN=C1OC)=O

Computed Properties

  • Exact Mass: 277.04100
  • Monoisotopic Mass: 277.04087901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 93.7Ų

Experimental Properties

  • PSA: 93.73000
  • LogP: 2.16930

methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:898786-17-9)methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate
Order Number:A1197748
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:34
Price ($):2015.0
Email:sales@amadischem.com

Additional information on methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate

Introduction to Methyl 5-(2-Methoxypyridine-3-Carbonyl)Thiophene-2-Carboxylate (CAS No. 898786-17-9)

Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate (CAS No. 898786-17-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique combination of functional groups, including a thiophene ring and a methoxypyridine moiety, makes it a versatile building block for drug discovery and development.

The< strong>molecular architecture of methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate is highly relevant to modern synthetic chemistry. The presence of both thiophene and pyridine rings imparts distinct electronic and steric properties, which are exploited in the design of novel therapeutic agents. In particular, the ester group at the 2-position of the thiophene ring provides a reactive site for further functionalization, enabling the construction of more complex molecules.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. Methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate exemplifies this trend, as it has been incorporated into various scaffolds targeting different disease mechanisms. For instance, studies have demonstrated its utility in the development of inhibitors for enzymes involved in inflammatory pathways. The< strong>pyridine moiety, in particular, has been shown to enhance binding affinity and selectivity, making it an attractive feature for drug candidates.

The synthesis of methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Key steps typically include condensation reactions, cyclization processes, and esterification, each contributing to the formation of its characteristic structure. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the pyridine-thiophene linkage, ensuring high yields and purity.

In the realm of computational chemistry, molecular modeling techniques have been employed to elucidate the interactions between methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate and biological targets. These studies have provided valuable insights into its binding mode and potential pharmacological effects. For example, virtual screening experiments have identified derivatives of this compound that exhibit promising activity against certain cancer cell lines. Such findings underscore its significance as a lead compound in drug discovery efforts.

The< strong>pharmacokinetic properties of methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate are also subjects of intense research. Understanding how this compound is metabolized and transported within the body is crucial for optimizing its therapeutic potential. Preclinical studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) profiles, providing a foundation for future clinical trials. These investigations are essential for ensuring that the compound behaves predictably in vivo and achieves the desired therapeutic effects.

The role of< strong>biocatalysis in the synthesis of methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate cannot be overstated. Enzymatic approaches offer a sustainable alternative to traditional chemical methods, reducing waste and improving efficiency. Recent reports have demonstrated successful applications of transaminases and lipases in constructing key intermediates for this compound. Such green chemistry initiatives align with global efforts to promote environmentally friendly synthetic routes.

The< strong>application potential of methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate extends beyond pharmaceuticals into other areas such as agrochemicals and materials science. Its structural features make it a suitable candidate for designing novel pesticides or functional materials with unique properties. Ongoing research is exploring these possibilities, suggesting that this compound may have broader industrial relevance in the future.

In conclusion, methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate (CAS No. 898786-17-9) is a multifaceted compound with significant implications for chemical synthesis and drug development. Its intricate structure and versatile reactivity make it a valuable tool for researchers seeking to create innovative therapeutic agents. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898786-17-9)methyl 5-(2-methoxypyridine-3-carbonyl)thiophene-2-carboxylate
A1197748
Purity:99%
Quantity:5g
Price ($):2015.0
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